N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-14(26)15-7-9-16(10-8-15)22-19(27)13-29-20-17-5-4-6-18(17)25(21(28)23-20)12-11-24(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPZCMRDQTGAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, detailing the mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydro-cyclopenta[d]pyrimidine moiety, which is known for its biological activity. The presence of a dimethylamino group suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Some studies have shown that related compounds inhibit carbonic anhydrase (CA), particularly CA IX and CA II, with IC50 values ranging from 10.93 nM to 3.92 μM. This selectivity could be leveraged for therapeutic applications in cancer treatment .
- Induction of Apoptosis : Compounds in this class have demonstrated the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, a significant increase in annexin V-FITC positive cells was observed, indicating enhanced apoptotic activity .
- Antibacterial Activity : Related compounds have shown promising antibacterial effects against strains like Staphylococcus aureus and Klebsiella pneumoniae. For example, certain analogues exhibited over 80% inhibition at specific concentrations .
Pharmacological Effects
The pharmacological profile of this compound suggests multiple therapeutic potentials:
Study on Anticancer Activity
In a study focused on the anticancer properties of similar compounds, researchers administered various dosages to MDA-MB-231 cells and noted a dose-dependent increase in apoptosis markers. The results indicated that compounds with structural similarities to this compound could be effective in treating certain types of breast cancer .
Study on Antibacterial Properties
Another study evaluated the antibacterial efficacy of related compounds against clinical isolates of Staphylococcus aureus. The results showed that specific derivatives achieved over 80% inhibition at concentrations as low as 50 μg/mL, highlighting their potential as new antibacterial agents .
Q & A
Q. What are the key synthetic pathways for N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the cyclopenta[d]pyrimidinone core. Key steps include:
- Thioether linkage formation : Alkylation of a thiol-containing pyrimidinone intermediate with 2-chloro-N-(4-acetylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in acetone) .
- Functionalization of the cyclopenta[d]pyrimidinone : Introduction of the dimethylaminoethyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for isolating the final product with >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR spectroscopy : Analyze characteristic peaks (e.g., acetylphenyl protons at δ 2.03 ppm, thioether SCH₂ at δ 4.08 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and monitor purity (>98% by HPLC) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
- Dose-response standardization : Compare IC₅₀ values across studies using consistent assay conditions (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition may arise from varying ATP concentrations .
- Metabolic stability testing : Evaluate half-life in microsomal assays to rule out artifacts from compound degradation .
- Structural analogs comparison : Use SAR tables to identify critical substituents (Table 1).
Q. Table 1: Structural Analogs and Biological Activities
| Compound Modification | Biological Activity (IC₅₀) | Source |
|---|---|---|
| Replacement of acetylphenyl with nitro | 2.3 µM (Kinase X) | |
| Thioether → sulfone | Loss of activity | |
| Dimethylaminoethyl → diethylamino | Improved solubility |
Q. How can molecular docking studies optimize the design of derivatives targeting specific enzymes?
- Target selection : Prioritize enzymes with known structural data (e.g., PDB ID 1XYZ) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds between the acetamide carbonyl and Lys123 residue) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .
Q. What experimental designs are effective for SAR studies on this compound?
- Scaffold diversification : Synthesize analogs with modified cyclopenta[d]pyrimidinone cores (e.g., hexahydro vs. tetrahydro) .
- Functional group swaps : Replace the dimethylaminoethyl group with morpholino or piperazinyl moieties to assess steric/electronic effects .
- In vitro profiling : Test analogs against panels of kinases or cancer cell lines (e.g., NCI-60) to identify selectivity trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reaction monitoring : Use TLC or in situ FTIR to identify intermediates and optimize stepwise yields .
- Byproduct analysis : Characterize impurities via LC-MS (e.g., oxidation byproducts from thioether groups) .
- Solvent effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to mitigate side reactions .
Methodological Guidance
Q. What protocols are recommended for evaluating the compound’s pharmacokinetic properties?
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
